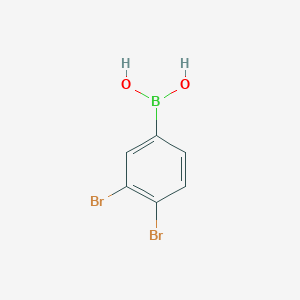

3,4-Dibromophenylboronic acid

Description

BenchChem offers high-quality 3,4-Dibromophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIRCGHFBJLPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromophenylboronic Acid: Properties, Synthesis, and Core Applications

This guide provides a comprehensive technical overview of 3,4-Dibromophenylboronic acid, a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Difunctional Building Block

3,4-Dibromophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂] and two bromine atoms. This unique trifunctional arrangement makes it an exceptionally valuable and versatile building block in organic synthesis. The boronic acid moiety serves as a robust handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction, while the two distinct bromine atoms offer sequential or differential reactivity for further functionalization.[1][2] Its stability, ease of handling compared to many other organometallics, and predictable reactivity have cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 3,4-Dibromophenylboronic acid dictate its handling, storage, and reaction conditions. As with many boronic acids, it may exist in equilibrium with its cyclic anhydride trimer, a boroxine.

Table 1: Core Physicochemical Properties

| Property | Value |

| CAS Number | 153487-73-9 |

| Molecular Formula | C₆H₅BBr₂O₂ |

| Molecular Weight | 279.73 g/mol |

| Appearance | White to off-white solid (powder or crystals) |

| Melting Point | >300 °C |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMF; sparingly soluble in water. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3,4-Dibromophenylboronic acid.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) due to their coupling relationships. The two acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR: The carbon NMR will display six signals for the aromatic carbons, with the carbon atom directly attached to the boron atom (the ipso-carbon) showing a characteristically broad signal or being difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. For a tricoordinate (sp² hybridized) boronic acid, the ¹¹B NMR spectrum typically shows a single, broad resonance in the range of δ 28-34 ppm.[4] This chemical shift distinguishes it from tetracoordinate boronate species, which appear further upfield.

Synthesis and Purification

The most common and reliable synthesis of arylboronic acids involves a lithium-halogen exchange followed by borylation.[5] This method is highly effective for preparing 3,4-Dibromophenylboronic acid from readily available precursors.

A representative synthetic route begins with 1,2-dibromo-4-iodobenzene. The significantly higher reactivity of the carbon-iodine bond allows for selective metal-halogen exchange.

-

Lithiation: The starting material is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Halogen Exchange: A solution of an organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively replaces the iodine atom with lithium, forming a highly reactive aryllithium intermediate. The causality for this selectivity lies in the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

-

Borylation: A borate ester, such as trimethyl borate [B(OMe)₃] or triisopropyl borate [B(Oi-Pr)₃], is then added to the reaction mixture. The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This hydrolysis step protonates the boronate ester intermediate, yielding the final 3,4-Dibromophenylboronic acid product.[5]

Purification is typically achieved by extraction followed by recrystallization from a suitable solvent system or by silica gel column chromatography to remove any unreacted starting material or side products.

Chemical Reactivity and Flagship Application: The Suzuki-Miyaura Coupling

The synthetic utility of 3,4-Dibromophenylboronic acid is dominated by its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[6]

The Catalytic Cycle

The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] The base is a critical component, required to activate the boronic acid for the transmetalation step.[6]

The presence of two bromine atoms on the phenyl ring allows for selective or double coupling reactions. By carefully controlling the stoichiometry of the coupling partner and reaction conditions, chemists can functionalize one bromine atom while leaving the other intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building complex, unsymmetrical biaryl structures.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical coupling reaction. The success of the reaction is validated by the consumption of starting materials and the appearance of a new, less polar product, which can be monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize 3-bromo-4-phenyl-phenylboronic acid via a selective Suzuki-Miyaura coupling.

Reagents & Materials:

-

3,4-Dibromophenylboronic acid (1.0 eq)

-

Aryl Halide (e.g., Iodobenzene) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

-

Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1)

-

Reaction Vessel (e.g., Schlenk flask or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, MgSO₄, silica gel)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,4-Dibromophenylboronic acid, the aryl halide, and the base.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent system via cannula or syringe. Stir the resulting suspension.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask. The choice of catalyst and ligand can be crucial and is often optimized for specific substrates.[8]

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.

Safety and Handling

As a laboratory chemical, 3,4-Dibromophenylboronic acid requires careful handling. Based on safety data for closely related bromophenylboronic acids, the compound should be considered an irritant.[9][10]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture to prevent degradation.

Conclusion

3,4-Dibromophenylboronic acid stands out as a highly strategic and enabling reagent in synthetic chemistry. Its true power lies in the combination of a versatile boronic acid handle for robust C-C bond formation and two differentially reactive bromine atoms, which serve as latent functional groups for subsequent transformations. This trifunctional nature provides chemists with a platform for the efficient and controlled construction of complex, highly substituted aromatic scaffolds, making it an indispensable tool in the pursuit of novel pharmaceuticals and advanced functional materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79599, (4-Bromophenyl)boronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734318, (3-Bromophenyl)boronic acid. [Link]

-

NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 69(27), 5579–5586. [Link]

-

ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3267. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734702, 3,4-Dimethoxyphenylboronic acid. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

- Hall, D. G. (Ed.). (2012).

-

Semantic Scholar. Applications of boronic acids in organic synthesis. [Link]

- Google Patents. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

-

Chemsrc. (3,4-Dimethoxyphenyl)boronic acid | CAS#:122775-35-3. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wiley.com [wiley.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,4-Dibromophenylboronic Acid: A Core Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3,4-Dibromophenylboronic acid is a pivotal reagent in modern organic chemistry, valued for its role as a versatile building block in the construction of complex molecular architectures. Its defining characteristic—a phenyl ring functionalized with both a boronic acid moiety and two bromine atoms—provides multiple reactive sites for sequential, regioselective transformations. This guide offers a comprehensive overview of its fundamental properties, including its precise molecular weight, detailed protocols for its synthesis, and an exploration of its primary application in Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery, this document elucidates the compound's strategic importance in creating novel therapeutics, grounded in the principles of molecular design and synthetic accessibility.

Introduction to Phenylboronic Acids

Boronic acids, and their derivatives, have become indispensable tools in the landscape of pharmaceutical and materials science research.[1] Characterized by a carbon-boron bond and two hydroxyl groups, these organoboron compounds exhibit a unique combination of stability, versatile reactivity, and relatively low toxicity.[2] Their prominence is largely attributed to their critical role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][3]

Among the vast library of available boronic acids, multi-functionalized derivatives such as 3,4-Dibromophenylboronic acid offer advanced strategic advantages. The presence of two bromine atoms on the phenyl ring, in addition to the boronic acid group, allows for a stepwise and site-selective elaboration of the molecular scaffold. This capability is of paramount importance in drug development, where the precise installation of different substituents is key to optimizing a compound's pharmacological profile.[4] This guide focuses specifically on the properties, synthesis, and applications of 3,4-Dibromophenylboronic acid as a core component in advanced chemical synthesis.

Core Physicochemical Properties

The foundation of any synthetic endeavor is a precise understanding of the reagents involved. The molecular weight and other physical properties of 3,4-Dibromophenylboronic acid are crucial for stoichiometric calculations, reaction monitoring, and purification.

| Property | Value | Source |

| Molecular Weight | 279.74 g/mol | Calculated |

| Molecular Formula | C₆H₅BBr₂O₂ | Calculated |

| CAS Number | 1228180-83-3 | [5] |

| Appearance | White to off-white powder/crystals | Typical |

| Melting Point | >300 °C (decomposes) | Varies |

Note: Physical properties such as melting point can vary depending on purity and the presence of the corresponding boroxine anhydride, which can form upon dehydration.

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A common and reliable method for preparing 3,4-Dibromophenylboronic acid starts from 1,2-dibromobenzene.

Causality in Experimental Design

The chosen synthetic route relies on a low-temperature lithium-halogen exchange to generate a highly reactive aryllithium species.

-

Low Temperature (-78 °C): This is critical to prevent side reactions, such as the elimination of lithium bromide to form benzyne, and to control the regioselectivity of the lithiation.

-

n-Butyllithium (n-BuLi): This strong organometallic base is effective for the lithium-halogen exchange with aryl bromides.

-

Trimethyl Borate (B(OMe)₃): This electrophilic boron source efficiently traps the nucleophilic aryllithium intermediate.

-

Acidic Workup: Hydrolysis of the resulting boronate ester with acid is necessary to yield the final boronic acid product.[6]

General Synthesis Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The two bromine atoms on 3,4-Dibromophenylboronic acid have different reactivities, which can be exploited for selective mono-coupling reactions under carefully controlled conditions, leaving the second bromine available for subsequent transformations.

This protocol is a representative example for the coupling of an aryl halide with 3,4-Dibromophenylboronic acid. [7]

-

Reagent Preparation: To a reaction vessel, add 3,4-Dibromophenylboronic acid (1.2 equiv), the desired aryl halide (e.g., 4-iodoanisole, 1.0 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the degassed mixture.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Role in Drug Discovery

The structural motif of 3,4-Dibromophenylboronic acid is a powerful tool for medicinal chemists. It allows for the generation of diverse chemical libraries by acting as a scaffold. One bromine can be coupled via a Suzuki reaction, the boronic acid can be used in a subsequent coupling or other transformation (e.g., Chan-Lam amination), and the final bromine can be functionalized in a third step. This stepwise approach provides access to complex, three-dimensionally diverse molecules from a single, readily available starting material. [1][8]

Caption: Use of 3,4-dibromophenylboronic acid as a scaffold in drug discovery.

Conclusion

3,4-Dibromophenylboronic acid, with a molecular weight of 279.74 g/mol , is far more than a simple chemical with a defined mass. It represents a strategic starting point for complex organic synthesis. Its trifunctional nature empowers researchers and drug development professionals to build molecular complexity in a controlled and predictable manner. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the creation of novel materials and life-saving therapeutics.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. jnsparrowchemical.com [jnsparrowchemical.com]

- 5. 5467-74-3|(4-Bromophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 3,4-Dibromophenylboronic Acid and Its Solubility

An In-depth Technical Guide to the Solubility of 3,4-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

3,4-Dibromophenylboronic acid (CAS No. 1228180-83-3) is a valuable synthetic intermediate belonging to the versatile class of organoboron compounds.[1] Its structure, featuring a phenyl ring substituted with two bromine atoms and a boronic acid moiety [-B(OH)₂], makes it a powerful building block in modern organic chemistry. Boronic acids are indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds to construct complex molecular architectures.[2][3][4] This capability is crucial in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2][5][6]

The solubility of 3,4-Dibromophenylboronic acid is a critical physical property that dictates its utility. For synthetic chemists, understanding solubility is paramount for selecting appropriate reaction solvents, optimizing reaction kinetics, and developing effective purification strategies. For drug development professionals, solubility data is foundational for formulation design, influencing bioavailability and the ultimate therapeutic efficacy of a potential drug candidate.[7] This guide provides a comprehensive overview of the solubility characteristics of 3,4-Dibromophenylboronic acid, the underlying chemical principles, a robust experimental protocol for its determination, and its practical implications.

Core Physicochemical Properties

A compound's fundamental properties provide the first clues to its solubility behavior.

| Property | Value |

| CAS Number | 1228180-83-3[1] |

| Molecular Formula | C₆H₅BBr₂O₂[1] |

| Molecular Weight | 279.72 g/mol [1] |

| Appearance | Typically an off-white to light beige crystalline powder.[8][9] |

The presence of two bromine atoms significantly increases the molecular weight and alters the electronic nature of the phenyl ring compared to unsubstituted phenylboronic acid, which in turn influences its interactions with various solvents.

Factors Governing the Solubility of Boronic Acids

The solubility of boronic acids is more complex than that of typical organic compounds due to the unique chemistry of the boronic acid group. Several interconnected factors must be considered.

The Acid-Anhydride Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[10][11] This equilibrium is highly dependent on the solvent, temperature, and the specific substituents on the aryl ring.[10]

-

Causality: The presence of both the boronic acid and its less polar boroxine form in a solid sample or in solution complicates solubility measurements. Since the two species have significantly different solubilities, failure to account for this equilibrium can lead to inconsistent and non-reproducible data.[10] This is a primary reason why reliable, quantitative solubility data for many boronic acids is scarce.

Solvent Polarity and Hydrogen Bonding

Like other organic molecules, the solubility of 3,4-Dibromophenylboronic acid is governed by the principle of "like dissolves like."

-

Expert Insight: The boronic acid group, with its two hydroxyls, can act as both a hydrogen bond donor and acceptor, favoring interactions with polar, protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).[12][13] Conversely, its solubility is very low in non-polar hydrocarbon solvents.[10][14] The dibrominated phenyl ring contributes significant non-polar character, creating a molecule with dual characteristics that must be matched with an appropriate solvent.

pH and Ionization

In aqueous media, boronic acids are weak Lewis acids.[15] At high pH, the boronic acid can be deprotonated to form the more water-soluble boronate anion [-B(OH)₃]⁻.[16]

-

Causality: This property can be exploited to enhance aqueous solubility for specific applications, such as in certain biological assays or purification protocols involving aqueous extraction.

Complexation with Diols

Boronic acids are well-known to form reversible covalent complexes (boronate esters) with 1,2- and 1,3-diols, a feature widely used in glucose sensing and drug delivery.[3][17][18]

-

Application Insight: This interaction can significantly increase the aqueous solubility of otherwise poorly soluble boronic acids. For instance, formulating boronic acid-containing drugs with polyols like mannitol can prevent the formation of the less soluble boroxine and enhance solubility.[7]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery | MDPI [mdpi.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. digital.library.unt.edu [digital.library.unt.edu]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. researchgate.net [researchgate.net]

- 18. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3,4-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3,4-Dibromophenylboronic Acid in Modern Synthesis

3,4-Dibromophenylboronic acid is a versatile organoboron compound of significant interest in organic chemistry and drug discovery. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The two bromine atoms on the phenyl ring offer multiple reaction sites for sequential, site-selective cross-coupling reactions, making it a valuable building block for creating diverse molecular libraries.

However, the efficacy of 3,4-dibromophenylboronic acid is intrinsically linked to its purity and stability. Like many boronic acids, it is susceptible to degradation, which can compromise reaction yields, introduce impurities, and lead to inconsistent experimental outcomes.[6] This guide delves into the chemical principles governing its stability and provides actionable protocols to preserve its integrity from the stock container to the reaction flask.

The Chemical Stability Profile: Understanding Degradation Pathways

The stability of 3,4-dibromophenylboronic acid is primarily challenged by three key chemical processes: protodeboronation, oxidation, and the formation of boroxine anhydrides. An understanding of these pathways is essential for mitigating degradation.

Protodeboronation: The Primary Degradation Concern

Protodeboronation is the most common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[7][8] This process converts the valuable boronic acid into the corresponding arene (1,2-dibromobenzene), a non-reactive byproduct in the context of Suzuki coupling.

The reaction is particularly accelerated under basic aqueous conditions, which are often employed in Suzuki-Miyaura coupling.[1][7] The mechanism involves the formation of a more reactive arylboronate anion (ArB(OH)₃⁻), which is then susceptible to protonolysis by water or other protic sources.[8] Electron-withdrawing substituents on the aryl ring can influence the rate of this process.

Oxidation: An Inevitable Challenge in Air

The C-B bond is also susceptible to cleavage by oxidative processes, yielding a hydroxyl group in its place. This converts 3,4-dibromophenylboronic acid into 3,4-dibromophenol. This oxidative degradation can be initiated by atmospheric oxygen and reactive oxygen species (ROS) like hydrogen peroxide.[9][10] While often slower than protodeboronation under typical Suzuki conditions, oxidation represents a significant pathway for degradation during long-term storage and handling in the presence of air.[6][11] The oxidation mechanism can be complex, sometimes involving radical intermediates, and can be catalyzed by trace metal impurities.[9]

Boroxine Formation: A Reversible Dehydration

In the solid state or in non-aqueous solutions, boronic acids can undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines. This is a dehydration process where three molecules of the boronic acid lose three molecules of water. While boroxine formation affects the compound's molecular weight and can complicate characterization and stoichiometry calculations, it is generally a reversible process.[12] The addition of water will hydrolyze the boroxine back to the monomeric boronic acid. However, the presence of varying amounts of anhydride is a common source of impurity and inconsistency in commercially available boronic acids.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation and transformation pathways for 3,4-Dibromophenylboronic acid.

Best Practices for Storage and Handling

To mitigate the degradation pathways discussed above, adherence to strict storage and handling protocols is paramount. The primary goals are to minimize exposure to moisture, oxygen, light, and elevated temperatures.

Long-Term Storage Protocols

For maintaining the integrity of 3,4-dibromophenylboronic acid over extended periods, the following conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C (Refrigerator/Freezer) | Reduces the rate of all chemical degradation pathways.[13][14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen. |

| Container | Tightly sealed, opaque glass or amber vial | Prevents exposure to moisture and light. Glass is preferred for its inertness.[13][15] |

| Light | Store in the dark (e.g., in a box or cabinet) | Prevents potential light-catalyzed oxidation.[14] |

| Moisture | Store in a desiccator or dry environment | Minimizes water availability for protodeboronation and boroxine hydrolysis. |

Experimental Workflow: Handling and Solution Preparation

Careful handling during experimental setup is just as critical as long-term storage. The following workflow is designed to preserve the reagent's integrity right up to the point of reaction.

Caption: Recommended workflow for handling 3,4-Dibromophenylboronic acid.

Step-by-Step Protocol for Solution Preparation (Suzuki Coupling Example):

-

Equilibration: Remove the sealed container of 3,4-dibromophenylboronic acid from cold storage and place it in a desiccator. Allow it to warm to ambient temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere: Perform all subsequent manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Dispensing: Quickly weigh the required amount of the solid into a dry, pre-tared flask that has been purged with argon or nitrogen.

-

Solvation: Add the appropriate anhydrous solvent (e.g., dioxane, THF, DME) via a dry syringe.[16] Many Suzuki reactions use aqueous bases, but the boronic acid solution itself should be prepared under anhydrous conditions if possible.[17]

-

Usage: Use the freshly prepared solution immediately. Do not store solutions of boronic acids for extended periods, as degradation is much faster in solution than in the solid state.

Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of 3,4-dibromophenylboronic acid is crucial for troubleshooting reactions and ensuring reproducibility. Several analytical techniques are well-suited for this purpose.

| Analytical Technique | Advantages | Disadvantages | Application Notes |

| ¹H NMR | - Fast and readily available.- Can quantify protodeboronation byproduct (1,2-dibromobenzene). | - Boroxine formation can complicate spectra.- May not detect all inorganic impurities. | Look for the appearance of new aromatic signals corresponding to the byproduct. |

| HPLC / UHPLC-MS | - Highly sensitive and quantitative.[12]- Excellent for monitoring degradation over time.[18]- Can separate the boronic acid from its degradation products. | - Requires method development.- Boronic acids can exhibit poor peak shape on some columns. | Reverse-phase chromatography with a C18 column and an acidic mobile phase (e.g., with formic acid) is a common starting point. |

| ¹¹B NMR | - Directly observes the boron atom.- Can distinguish between boronic acid and boroxine species. | - Less common technique.- Lower sensitivity than ¹H NMR. | A sharp signal indicates the monomeric acid, while a broader signal can suggest the presence of boroxines. |

| GC-MS | - Good for volatile byproducts like 1,2-dibromobenzene. | - Boronic acids are non-volatile and require derivatization. | Primarily useful for confirming the identity of the protodeboronation product. |

Conclusion: Ensuring Success Through Stability

The utility of 3,4-dibromophenylboronic acid as a synthetic building block is undeniable. However, its inherent instability necessitates a disciplined and informed approach to its storage and handling. By understanding the mechanisms of protodeboronation and oxidation and by implementing the rigorous protocols outlined in this guide—including cold, dark, and inert storage, and careful handling during experimental setup—researchers can protect the integrity of this valuable reagent. The investment in proper handling practices pays dividends in the form of reliable, reproducible, and high-yielding synthetic outcomes, ultimately accelerating the pace of discovery in chemical and pharmaceutical development.

References

-

Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Chen, J., et al. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. Protodeboronation. Available at: [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. ChemRxiv. Available at: [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: [Link]

-

ResearchGate. Download Table: Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. Available at: [Link]

-

Billingsley, K. L., & Barder, T. E. (2013). Improving the oxidative stability of boronic acids through stereoelectronic effects. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Plausible reaction mechanism for oxidation of phenyl boronic acid under.... Available at: [Link]

-

Li, M., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Green Chemistry. Available at: [Link]

-

National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

-

American Elements. What are the analytical methods for determining the purity of Boric acid - 10B?. Available at: [Link]

-

Kumar, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences. Available at: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

-

LaboChem. 4-Bromophenylboronic acid Safety Data Sheet. Available at: [Link]

-

University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

-

National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

-

University of California, Riverside. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

-

National Institutes of Health. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

-

National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available at: [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

-

National Institutes of Health. (4-Bromophenyl)boronic acid. PubChem. Available at: [Link]

-

MDPI. Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. Available at: [Link]

-

ResearchGate. Screening of pathways modulating targeted degradation of BRD4. Available at: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Safety & Handling Guide for 3,4-Dihalogenated Phenylboronic Acids

Foreword for the Research Professional: This guide provides a detailed examination of the safety, handling, and emergency protocols for 3,4-Dibromophenylboronic acid. A critical aspect of scientific integrity is acknowledging data limitations. As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) for 3,4-Dibromophenylboronic acid (CAS 153487-75-9) is not readily accessible. Therefore, to provide the most accurate and relevant safety guidance, this document will utilize data from the closely related structural analog, 3,4-Dichlorophenylboronic acid (CAS 151169-75-4) . The shared di-halogenated phenylboronic acid core suggests a congruent hazard profile. This approach, common in chemical safety assessment, allows us to establish a robust baseline for safe laboratory practices. All protocols and hazard information should be treated as essential preliminary guidance pending an in-house risk assessment with the specific batch of 3,4-Dibromophenylboronic acid to be used.

Section 1: Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the foundation of a thorough risk assessment. While 3,4-Dibromophenylboronic acid is the topic of interest, key identification and safety data are derived from its chloro-analog.

| Property | 3,4-Dibromophenylboronic Acid (Target) | 3,4-Dichlorophenylboronic Acid (Analog) | Data Source |

| CAS Number | 153487-75-9 | 151169-75-4 | [1][2] |

| Molecular Formula | C₆H₅BBr₂O₂ | C₆H₅BCl₂O₂ | |

| Molecular Weight | 279.72 g/mol | 190.82 g/mol | |

| Appearance | Not specified (likely off-white solid) | Powder | [1] |

| Primary Use | For R&D use only | For R&D use only / Laboratory chemicals | [1][2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. The classification for 3,4-Dichlorophenylboronic acid serves as our primary reference.[2]

GHS Classification Summary (based on 3,4-Dichlorophenylboronic acid)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (STOT) - SE | 3 | H335: May cause respiratory irritation |

This classification indicates that the compound is hazardous upon ingestion and is a significant irritant to the skin, eyes, and respiratory system. The causality stems from the acidic nature of the boronic acid group and the reactivity of the halogenated aromatic ring, which can interact with biological macromolecules, leading to cellular irritation and damage.

Caption: Decision logic for selecting appropriate PPE.

Safe Handling and Hygiene Practices

-

Avoid all personal contact, including the inhalation of dust. [3]* Wash hands thoroughly with soap and water after handling and before leaving the laboratory. [4]* Do not eat, drink, or smoke in areas where the chemical is handled or stored. [4]* Minimize dust generation during transfer. [4]Use a spatula and weigh the material on weighing paper or in a tared container within the fume hood.

Conditions for Safe Storage

-

Temperature: Store in a cool, dry, well-ventilated area. [3]Some suppliers recommend refrigeration. [5]* Atmosphere: Phenylboronic acids can dehydrate over time to form cyclic anhydrides (boroxines). While not necessarily more hazardous, this changes the stoichiometry of reactions. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is best practice.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids. [6]Contact with these materials can lead to vigorous, exothermic reactions.

-

Container: Keep in the original, tightly sealed container. [3]Ensure containers are clearly labeled.

Section 4: Emergency & First-Aid Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment, including eyewash stations and safety showers.

Immediate First-Aid Protocol:

-

In Case of Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [1][5][7]If the person feels unwell or breathing is difficult, call a poison center or physician. [5][7]2. In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. [5][7]Remove all contaminated clothing and wash it before reuse. [5]If skin irritation develops and persists, seek medical advice. [5]3. In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [1][6][5]Remove contact lenses if present and easy to do so. Continue rinsing. [1][6][5]If eye irritation persists, seek immediate medical attention from a specialist. [5]4. In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. [1]Rinse the mouth thoroughly with water. Call a poison center or physician immediately. [1]

Caption: Decision tree for first-aid response to exposure.

Section 5: Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: This material is a combustible solid. [3]Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. In the event of a fire, hazardous decomposition products may be released, including carbon oxides, hydrogen bromide, and boron oxides. [6]Firefighters must wear self-contained breathing apparatus (SCBA).

-

Accidental Release: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. [4][3]For major spills, evacuate the area and alert emergency responders. [3]Prevent the material from entering drains or waterways. [3]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Procedure: Dispose of contents and container to an approved waste disposal plant. [6][5][7]Do not mix with other waste streams. The material should be in a clearly labeled, sealed container.

References

-

Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-Bromo-6-fluorophenylboronic acid.

-

AK Scientific, Inc. (Date not specified). Safety Data Sheet: 4-Methylphenylboronic acid.

-

ChemicalBook. (2025). 3,4-Dichlorophenylboronic acid - Safety Data Sheet.

-

Santa Cruz Biotechnology, Inc. (Date not specified). Safety Data Sheet: 4-Bromophenylboronic acid.

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylboronic acid.

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Bromophenylboronic acid.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride.

-

TCI Chemicals. (2025). Safety Data Sheet: 4-Bromophenylboronic Acid.

-

MedChemExpress. (2025). 3,4-Dichlorophenylboronic acid - Safety Data Sheet.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.

-

Fisher Scientific. (2021). Safety Data Sheet: 3,4-Difluorophenylboronic acid.

-

SD Fine-Chem Limited. (Date not specified). Chemwatch GHS SDS: 4-BROMOPHENYLBORIC ACID.

Sources

Introduction: The Role of 3,4-Dibromophenylboronic Acid in Modern Synthesis

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dibromophenylboronic Acid

3,4-Dibromophenylboronic acid is a pivotal building block in contemporary organic chemistry and drug discovery. As a versatile bifunctional reagent, it serves as a cornerstone in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its two bromine atoms and one boronic acid group offer orthogonal reactivity, enabling chemists to construct complex molecular architectures through sequential, site-selective functionalization. The precise characterization of this starting material is paramount to ensure the success and reproducibility of these synthetic endeavors. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for structural elucidation and purity assessment.

This guide provides an in-depth exploration of the ¹H NMR spectrum of 3,4-dibromophenylboronic acid. We will dissect the theoretical underpinnings of its spectral features, present a field-proven protocol for acquiring high-quality data, and offer insights into overcoming common challenges associated with the NMR analysis of boronic acids.

Part 1: Theoretical Framework for Spectral Interpretation

The ¹H NMR spectrum of an aromatic compound is dictated by the chemical environment of each proton, which influences its chemical shift (δ), and its spatial relationship to neighboring protons, which determines its splitting pattern (multiplicity) and coupling constants (J).

Molecular Structure and Proton Environments

3,4-Dibromophenylboronic acid possesses a 1,2,4-trisubstituted benzene ring, resulting in three unique aromatic protons, designated here as H-2, H-5, and H-6.

Caption: Structure of 3,4-Dibromophenylboronic acid with proton numbering.

-

H-2: This proton is ortho to the boronic acid group and meta to the bromine at C-3.

-

H-5: This proton is ortho to the bromine at C-4 and meta to the bromine at C-3.

-

H-6: This proton is ortho to the boronic acid group and ortho to H-5.

Predicting the Splitting Pattern

The interactions between these protons create a distinct splitting pattern, often referred to as an AMX or ABX spin system. The magnitude of the coupling constant (J) is distance-dependent:

-

Ortho coupling (³JHH): Typically 7-9 Hz, occurs between protons on adjacent carbons.

-

Meta coupling (⁴JHH): Typically 2-3 Hz, occurs between protons separated by one carbon.

-

Para coupling (⁵JHH): Typically <1 Hz, often not resolved.

Based on these principles, we can predict the multiplicity of each signal:

-

H-6: Coupled to H-5 via an ortho interaction (³J ≈ 8 Hz). It will appear as a doublet .

-

H-5: Coupled to H-6 via an ortho interaction (³J ≈ 8 Hz) and to H-2 via a meta interaction (⁴J ≈ 2 Hz). It will appear as a doublet of doublets (dd) .

-

H-2: Coupled to H-5 via a meta interaction (⁴J ≈ 2 Hz). It will appear as a doublet (d) , though sometimes it may appear as a narrow singlet if the coupling is not well-resolved.

Caption: ¹H-¹H coupling relationships in 3,4-dibromophenylboronic acid.

Chemical Shift (δ) Considerations

The chemical shifts are influenced by the electronic effects of the substituents. Both bromine and the boronic acid group are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a higher frequency (further downfield) compared to benzene (7.26 ppm).[1][2] Protons ortho to the strongly anisotropic boronic acid group (H-2 and H-6) are expected to be the most downfield.

Part 2: A Validated Experimental Protocol for Data Acquisition

Acquiring a clean, interpretable ¹H NMR spectrum of a boronic acid requires careful attention to sample preparation due to their propensity to form cyclic anhydrides known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine can lead to signal broadening or the appearance of multiple sets of signals, complicating analysis.

The Boronic Acid-Boroxine Equilibrium

The formation of boroxine is a dehydration reaction that is often catalyzed by trace amounts of acid and is reversible upon the addition of water. To ensure the spectrum reflects the monomeric species, the equilibrium must be shifted decisively to the left.

Caption: The reversible equilibrium between a phenylboronic acid and its boroxine.

Step-by-Step Methodology

-

Solvent Selection (The Critical Choice): Standard deuterated chloroform (CDCl₃) is often a poor choice as it can fail to break up the boroxine oligomers.[3] Protic or highly polar coordinating solvents are superior.

-

Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity and ability to form hydrogen bonds effectively solvate the boronic acid, disrupting the boroxine trimer.

-

Alternative: Deuterated methanol (CD₃OD) is also effective at breaking up oligomers.[3]

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3,4-dibromophenylboronic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and vortex gently until the solid is completely dissolved. A brief application of heat from a heat gun can aid dissolution if necessary. The presence of residual water in DMSO-d₆ is generally sufficient to ensure the monomeric form predominates.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Acquisition Time (at): 2-4 seconds. This ensures adequate data point resolution.

-

Relaxation Delay (d1): 2-5 seconds. Allows for full relaxation of protons, ensuring accurate integration.

-

Number of Scans (ns): 16-64 scans. Averaging multiple scans improves the signal-to-noise ratio.

-

Pulse Angle: 30-45 degrees. A reduced pulse angle can help shorten the required relaxation delay.

-

Referencing: The residual solvent peak of DMSO-d₆ should be calibrated to δ 2.50 ppm.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction carefully to obtain a flat baseline.

-

Perform baseline correction.

-

Integrate the aromatic signals. The relative integrals should correspond to a 1:1:1 ratio.

-

Calibrate the spectrum using the residual solvent peak.

-

Part 3: Analysis of a Representative Spectrum

While exact chemical shifts can vary slightly based on concentration and temperature, a typical ¹H NMR spectrum of 3,4-dibromophenylboronic acid in DMSO-d₆ will exhibit the features detailed below.

Expected Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| B(OH)₂ | ~8.2 - 8.4 | broad singlet | N/A | 2H |

| H-2 | ~7.95 | d | ⁴J ≈ 2.1 Hz | 1H |

| H-6 | ~7.70 | d | ³J ≈ 8.2 Hz | 1H |

| H-5 | ~7.55 | dd | ³J ≈ 8.2 Hz, ⁴J ≈ 2.1 Hz | 1H |

Note: These are representative values. Actual shifts may vary. The B(OH)₂ signal is often broad due to chemical exchange and may not integrate perfectly.

Detailed Interpretation

-

B(OH)₂ Protons (δ ~8.2-8.4): The acidic protons of the boronic acid group typically appear as a broad singlet far downfield. This signal will readily exchange with D₂O; adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its identity.

-

H-2 (δ ~7.95): This proton is ortho to the electron-withdrawing boronic acid and meta to a bromine. Its position as the most downfield aromatic proton is consistent with being adjacent to the B(OH)₂ group. Its splitting as a narrow doublet confirms its meta-coupling to H-5.

-

H-6 (δ ~7.70): This proton is also ortho to the boronic acid group but is adjacent to H-5. It appears as a clean doublet with a large ortho coupling constant, confirming its relationship with H-5.

-

H-5 (δ ~7.55): This proton is ortho to one bromine and meta to the other. It experiences coupling from two different protons: a large ortho coupling from H-6 and a smaller meta coupling from H-2, resulting in the characteristic doublet of doublets pattern. This signal is key to confirming the overall substitution pattern.

Part 4: Advanced Characterization

For unambiguous assignment and further structural confirmation, especially in cases of complex molecules or impurities, advanced NMR techniques can be invaluable.

-

¹¹B NMR Spectroscopy: As a complementary technique, ¹¹B NMR provides direct information about the boron atom. The sp²-hybridized boron of a monomeric boronic acid typically resonates in the range of δ 28-34 ppm, while the sp³-hybridized boron of a boronate ester or boroxine appears further upfield.[5][6] This can definitively confirm the state of the boronic acid in solution.

-

2D COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between H-6 and H-5, visually confirming their ortho coupling. A weaker cross-peak might also be visible between H-5 and H-2, confirming their meta relationship. This is the gold standard for assigning proton connectivity.[7]

Conclusion

The ¹H NMR spectrum of 3,4-dibromophenylboronic acid is a rich source of structural information that, when correctly acquired and interpreted, provides unequivocal confirmation of its identity and purity. The key to a successful analysis lies in overcoming the practical challenge of boroxine formation by selecting an appropriate solvent system, such as DMSO-d₆. By understanding the theoretical basis of the expected splitting patterns and chemical shifts, researchers and drug development professionals can confidently characterize this critical synthetic intermediate, ensuring the integrity of their subsequent chemical transformations.

References

- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube.

- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube.

- Short Summary of 1H-NMR Interpretation. University of Puget Sound.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids. Benchchem.

- Common HNMR Patterns. Organic Chemistry Tutor.

- Explain the relative chemical shifts of the benzene ring protons. Pearson.

- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal.

- Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.

- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit.

- (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599. PubChem, NIH.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.

- 11B NMR Chemical Shifts. San Diego State University Chemistry.

- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Nigerian Research Journal of Chemical Sciences.

- Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. ResearchGate.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. (2010). ACS Publications.

- 3,4-Dichlorobenzeneboronic acid | C6H5BCl2O2 | CID 2734330. PubChem, NIH.

Sources

- 1. youtube.com [youtube.com]

- 2. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 3. reddit.com [reddit.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 3,4-Dibromophenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure - The Analytical Imperative

In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science, 3,4-Dibromophenylboronic acid stands as a crucial building block. Its utility, however, is directly proportional to its purity and structural integrity. For the medicinal chemist synthesizing novel therapeutics or the materials scientist developing next-generation polymers, an unambiguous confirmation of this reagent's identity is not merely a formality—it is the foundation upon which successful, reproducible science is built.

This guide moves beyond a simple recitation of spectral data. As application scientists, our role is to bridge the gap between raw data and actionable insight. We will explore not just what the spectrum looks like, but why it looks that way, and how to leverage a multi-technique approach to create a self-validating system of analysis. We will delve into the causality behind experimental choices, from solvent selection in NMR to fragmentation analysis in mass spectrometry, providing you with the field-proven insights necessary to confidently assess the quality of 3,4-Dibromophenylboronic acid.

The Analytical Triad: NMR, IR, and MS

A robust analytical characterization relies on a confluence of orthogonal techniques. For a molecule like 3,4-Dibromophenylboronic acid, the triad of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint. Each technique probes a different aspect of the molecule's constitution, and together, they form a powerful, self-validating workflow for identity and purity confirmation.

Caption: Workflow for the comprehensive spectral analysis of 3,4-Dibromophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Analysis: Probing the Aromatic Environment

The proton NMR spectrum of 3,4-Dibromophenylboronic acid is characterized by signals in the aromatic region. The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) and chemical shifts of the three remaining aromatic protons.

-

Expert Insight on Solvent Choice: Boronic acids have a known propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or uninterpretable NMR spectra.[1] To mitigate this, a coordinating deuterated solvent like DMSO-d₆ is the preferred choice. The solvent's Lewis basic oxygen atoms coordinate with the empty p-orbital on the boron atom, disrupting the equilibrium that leads to boroxine formation and sharpening the B(OH)₂ proton signals.[2]

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): The spectrum will show three distinct signals in the aromatic region (typically δ 7.5 - 8.2 ppm).

-

H-2: This proton is ortho to the boronic acid group and will appear as a doublet.

-

H-5: This proton is ortho to the bromine at C-4 and meta to the bromine at C-3, appearing as a doublet of doublets.

-

H-6: This proton is ortho to the bromine at C-3 and meta to the boronic acid group, appearing as a doublet.

-

B(OH)₂: The two hydroxyl protons on the boron atom typically appear as a broad singlet, often around δ 8.0-8.5 ppm. Its position can be concentration and water-content dependent.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 3,4-Dibromophenylboronic acid, six distinct signals are expected for the aromatic carbons.

-

Expert Insight on the C-B Signal: The carbon atom directly attached to the boron (C-1) often presents a challenge. Due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B have nuclear spins > 1/2), this signal is often broadened and may even be difficult to detect.[3] Running the experiment with a higher number of scans is a common strategy to improve the signal-to-noise ratio for this specific carbon.

| Carbon Atom | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |

| C-1 (C-B) | ~130-135 | Attached to boron; often broad.[3] |

| C-2 | ~135-140 | Deshielded by adjacent C-B and C-Br. |

| C-3 | ~125-130 | Shielded relative to C-4 due to substitution pattern. |

| C-4 | ~120-125 | Directly attached to bromine. |

| C-5 | ~130-135 | Influenced by two adjacent bromine atoms. |

| C-6 | ~128-133 | Deshielded by adjacent C-B group. |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The ranges provided are typical for substituted phenylboronic acids.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 3,4-Dibromophenylboronic acid, FTIR is excellent for confirming the presence of the O-H and B-O bonds.

Key Vibrational Frequencies:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

|---|---|---|

| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) | Confirms the presence of the hydroxyl groups. The broadness is due to hydrogen bonding.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the aromatic ring C-H bonds. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Characteristic vibrations of the benzene ring. |

| B-O Stretch | 1330 - 1380 | A key indicator for the boronic acid functional group.[6] |

| C-B Stretch | 1000 - 1100 | Confirms the carbon-boron bond.[6] |

| C-Br Stretch | 500 - 600 | Indicates the presence of the carbon-bromine bonds. |

Source for ranges: General FTIR correlation tables and specific studies on phenylboronic acids.[7][8][9]

Mass Spectrometry (MS): The Final Word on Mass and Isotopic Composition

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its isotopic signature, which is particularly revealing for halogenated compounds.

-

Expert Insight on Fragmentation: When using a technique like Electron Ionization (EI), the molecular ion (M⁺) is formed. This high-energy ion often fragments in a predictable manner. For boronic acids, cleavage of the C-B bond or loss of water from the B(OH)₂ group are common fragmentation pathways.[10][11][12] However, the most diagnostic feature is the isotopic pattern.

The Bromine Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing two bromine atoms, like 3,4-dibromophenylboronic acid, will therefore exhibit a characteristic triplet peak pattern for the molecular ion and any bromine-containing fragments:

-

M peak: Contains two ⁷⁹Br isotopes.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M peak.

-

M+4 peak: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M peak.

This 1:2:1 isotopic pattern is an unmistakable confirmation of a dibrominated compound.

| Ion | Expected m/z (for ⁷⁹Br) | Isotopic Pattern |

| [C₆H₅Br₂BO₂]⁺ | 278 | M, M+2, M+4 in ~1:2:1 ratio |

Standard Operating Protocols

Trustworthy data is born from meticulous and standardized procedures. The following protocols represent best practices for the spectral analysis of 3,4-Dibromophenylboronic acid.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of 3,4-dibromophenylboronic acid for ¹H NMR, or 20-30 mg for ¹³C NMR.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample vial.

-

Dissolution: Gently vortex the vial until the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is recommended to clearly resolve all carbon signals, especially the broad C-B signal.

-

Protocol: FTIR Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small, representative amount of the solid 3,4-dibromophenylboronic acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for observing the molecular ion with minimal fragmentation. Electron Ionization (EI) can be used to induce fragmentation and study the resulting patterns.

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Ensure the instrument resolution is sufficient to resolve the isotopic peaks of the molecular ion cluster.

Conclusion: A Synthesis of Evidence

The robust characterization of 3,4-Dibromophenylboronic acid is not achieved by a single technique but by the logical synthesis of data from NMR, FTIR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. FTIR provides rapid verification of essential functional groups like the B-O-H moiety. Finally, mass spectrometry delivers an unambiguous determination of the molecular weight and, crucially, the characteristic isotopic signature of a dibrominated species. By following the detailed protocols and interpretative logic outlined in this guide, researchers can ensure the quality and identity of this vital synthetic building block, thereby upholding the integrity and reproducibility of their scientific endeavors.

References

-

Experimental and theoretical, 1H and 13C NMR isotropic chemical... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Omega. Retrieved January 19, 2026, from [Link]

-

Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Experimental (FT-IR, FT-Raman, UV–Vis, 1H and 13CNMR) and computational (density functional theory) studies on 3-bromophenylboronic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. (2017). Reddit. Retrieved January 19, 2026, from [Link]

-

Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols - the University of Bath's research portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

17O NMR studies of boronic acids and their derivatives - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H NMR - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Retrieved January 19, 2026, from [Link]

-

(4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

How to make an NMR sample. (n.d.). Retrieved January 19, 2026, from [Link]

- US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents. (n.d.).

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.). Retrieved January 19, 2026, from [Link]

-

Effect of boron groups on 13 C NMR chemical shift : r/chemistry - Reddit. (2014). Reddit. Retrieved January 19, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 19, 2026, from [Link]

-

What is the purity requirement of Phenylboronic Acid for different applications? - Blog. (n.d.). Retrieved January 19, 2026, from [Link]

-

11 B NMR Chemical Shifts - SDSU Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Phenylboronic acid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]

-

3,4-Dichlorobenzeneboronic acid | C6H5BCl2O2 | CID 2734330 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. (n.d.). Retrieved January 19, 2026, from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved January 19, 2026, from [Link]

-

Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Retrieved January 19, 2026, from [Link]

-

HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]